2-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact 3D structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions, while the amine group could participate in a variety of reactions, including alkylation, acylation, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents.Scientific Research Applications
Synthesis of Novel Compounds
Research in the field of medicinal chemistry has led to the development of new derivatives with potential antimicrobial and anticancer properties. The synthesis of new thienopyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile has been explored, showing pronounced antimicrobial activity in some derivatives (Bhuiyan et al., 2006). Similarly, a study on the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies in molecular docking screenings, indicating potential antimicrobial and antioxidant activity (Flefel et al., 2018).
Pharmacological Applications
A variety of synthesized compounds based on the pyridine structure have been evaluated for their pharmacological applications. For instance, compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine exhibited significant analgesic and antiparkinsonian activities, comparable to known drugs (Amr et al., 2008). Another study discovered and evaluated benzamides as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating excellent kinase selectivity and in vivo efficacy in tumor models (Borzilleri et al., 2006).
Molecular Design and Activity
The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the process of creating isotype-selective small molecule inhibitors with potent anticancer activity. MGCD0103 selectively inhibits HDACs 1-3 and 11, demonstrating oral bioavailability and significant antitumor activity in vivo, which has led to clinical trials (Zhou et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)22-12-11-21-16-5-6-17(25-24-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTOARYURKSWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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